molecular formula C14H13ClN6O B7635087 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide

Katalognummer B7635087
Molekulargewicht: 316.74 g/mol
InChI-Schlüssel: SGZLGSHBBMRNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide, also known as CCT077, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been found to have a high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. In

Wirkmechanismus

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide binds to the bromodomain of BRD4, which prevents the interaction of BRD4 with acetylated histones. This leads to the inhibition of transcription of genes that are regulated by BRD4, including those involved in cancer cell growth and survival. 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been shown to be highly selective for BRD4, with minimal off-target effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which enhances their effectiveness.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BRD4. This compound has also been extensively characterized using various analytical techniques, which ensures its purity and stability. However, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are several future directions for the development of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide and related compounds. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of BRD4. In addition, further studies are needed to investigate the potential therapeutic applications of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide in other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Conclusion
In conclusion, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to have a high affinity for BRD4, which makes it a promising candidate for the development of new drugs. The synthesis method of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been optimized to ensure high yields and purity, and the compound has been extensively characterized using various analytical techniques. Further studies are needed to investigate the potential therapeutic applications of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide in other diseases beyond cancer.

Synthesemethoden

The synthesis of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxamide to produce the desired product, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide. The synthesis of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been optimized to ensure high yields and purity, and the compound has been extensively characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression that has been implicated in the development and progression of several types of cancer. By inhibiting BRD4, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide can prevent the expression of genes that promote cancer cell growth and survival.

Eigenschaften

IUPAC Name

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O/c1-8-13(9(2)18-17-8)16-14(22)11-7-21(20-19-11)12-6-4-3-5-10(12)15/h3-7H,1-2H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLGSHBBMRNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.